Cas no 19898-96-5 (2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one)

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one structure
19898-96-5 structure
Produktname:2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
CAS-Nr.:19898-96-5
MF:C28H39ClO5
MW:491.05926823616
CID:2660136
PubChem ID:23266164

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Chloro-6β,22,27-trihydroxy-1-oxo-5α-ergosta-2,24-dien-26-oic acid δ-lactone
    • Jaborosalactone E
    • 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15
    • 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
    • 19898-96-5
    • 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
    • Inchi: 1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1
    • InChI-Schlüssel: CEUVHLKCEJLVTP-SMNCXKCUSA-N
    • Lächelt: Cl[C@]12CC=CC([C@]1(C)[C@H]1CC[C@]3(C)[C@@H]([C@H](C)C4CC(C)=C(CO)C(=O)O4)CC[C@H]3[C@@H]1C[C@H]2O)=O

Berechnete Eigenschaften

  • Genaue Masse: 490.2486020g/mol
  • Monoisotopenmasse: 490.2486020g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 956
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 83.8
  • XLogP3: 5.2

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-Chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one Verwandte Literatur

Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue